![molecular formula C19H23FN2O3 B5613884 ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5613884.png)
ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate and related compounds has been achieved through various methodologies. Notably, one approach involved the labeling of a potent antibacterial agent with carbon-14 at the C-1 position of the N-ethyl group for metabolic studies, showcasing the complexity and diversity of synthetic routes available for its production (Nagatsu & Irikura, 1981).
Molecular Structure Analysis
The structure of this compound is characterized by its quinolone core, a bicyclic system consisting of a benzene ring fused to a pyridine ring, with various substitutions that impart its unique chemical properties and biological activity. The fluorine atom and piperidinyl group contribute to its molecular uniqueness, affecting its interaction with biological targets.
Chemical Reactions and Properties
Several studies have focused on the chemical reactions involving this compound, leading to the synthesis of derivatives with potent antibacterial activity. For instance, the preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-aroylthiocarbamoyl-1-piperazinyl)-3- quinoline carboxylic acids demonstrated the compound's versatility in generating a range of biologically active molecules (Jia et al., 1993).
properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-3-21-12-14(19(24)25-4-2)18(23)13-10-15(20)17(11-16(13)21)22-8-6-5-7-9-22/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUBKZHUJXICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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